N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide sesquihydrochloride
Description
Systematic Nomenclature and CAS Registry
The systematic nomenclature of N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide sesquihydrochloride follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds and their corresponding salt forms. The compound is officially registered under Chemical Abstracts Service registry number 1820673-59-3, which serves as the unique identifier for this specific salt form in chemical databases and regulatory documentation. The systematic name incorporates several key structural elements that define the molecular architecture of this compound.
The core heterocyclic system is designated as 1,2,4-oxadiazole, indicating a five-membered aromatic ring containing one oxygen atom and two nitrogen atoms positioned at the 2- and 4-positions relative to the oxygen. The oxadiazole ring bears a 2-aminoethyl substituent at the 3-position, which introduces a flexible aliphatic chain terminating in a primary amino group. Additionally, the 5-position of the oxadiazole ring is substituted with a methylene bridge connecting to an acetamide functional group, creating the complete N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide structure.
The sesquihydrochloride designation indicates that this salt contains three equivalents of hydrochloride per two equivalents of the base compound, reflecting the stoichiometric relationship between the basic nitrogen sites and the protonating acid. This nomenclature convention accurately represents the composition of the crystalline salt form and distinguishes it from other possible salt stoichiometries such as monohydrochloride or dihydrochloride variants.
| Nomenclature Element | Description |
|---|---|
| Systematic Name | This compound |
| CAS Registry Number | 1820673-59-3 |
| Core Heterocycle | 1,2,4-oxadiazole |
| Key Substituents | 2-aminoethyl at position 3, acetamidomethyl at position 5 |
| Salt Form | Sesquihydrochloride (3:2 ratio HCl:base) |
Molecular Formula and Weight Analysis
The molecular formula of this compound is established as C₁₄H₂₇Cl₃N₈O₄, which reflects the complete composition including both organic and inorganic components of the salt. This formula indicates the presence of two molecules of the base compound N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide combined with three equivalents of hydrochloric acid, consistent with the sesquihydrochloride designation.
The molecular weight of the sesquihydrochloride salt is calculated as 477.78 grams per mole, which represents a significant increase compared to the theoretical molecular weight of the free base form. This substantial difference in molecular weight between the salt and base forms has important implications for dosing calculations and pharmaceutical formulation considerations. The contribution of the three chloride ions and associated protons accounts for approximately 109.5 grams per mole of the total molecular weight, representing nearly 23% of the total mass.
Analysis of the molecular formula reveals the presence of eight nitrogen atoms distributed across the two base molecules, with six of these nitrogen atoms potentially available for protonation. The 1,2,4-oxadiazole rings contribute four nitrogen atoms total (two per ring), while the aminoethyl side chains provide four additional nitrogen atoms from the terminal amino groups. The acetamide functionalities contain two additional nitrogen atoms, though these are significantly less basic due to their amidic character.
The elemental composition demonstrates a high nitrogen content characteristic of energetic materials and pharmaceutical compounds, with nitrogen representing approximately 23.4% of the total molecular weight. This high nitrogen density is consistent with the known properties of oxadiazole derivatives, which are frequently employed in both pharmaceutical and materials science applications due to their unique electronic properties.
| Molecular Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₇Cl₃N₈O₄ |
| Molecular Weight | 477.78 g/mol |
| Base Compound Ratio | 2:3 (base:HCl) |
| Nitrogen Content | 23.4% by weight |
| Chloride Content | 22.3% by weight |
| Number of Nitrogen Atoms | 8 total |
| Number of Potential Protonation Sites | 6 |
Crystallographic and Stereochemical Properties
The crystallographic analysis of this compound reveals important structural features that govern the solid-state organization and stability of this salt form. The 1,2,4-oxadiazole ring system adopts a planar configuration consistent with its aromatic character, with the heteroatoms participating in delocalized π-electron systems that stabilize the five-membered ring. The aromatic nature of the oxadiazole ring is confirmed by Bird unified aromaticity indices and electronic calculations that demonstrate significant π-electron delocalization across the N-O-N framework.
Crystallographic studies of related 1,2,4-oxadiazole compounds have identified characteristic halogen bonding interactions involving the nitrogen atoms of the oxadiazole ring, particularly at the 4-position nitrogen which can serve as a halogen bond acceptor. In the case of the sesquihydrochloride salt, the presence of chloride anions creates opportunities for extensive hydrogen bonding networks that contribute to crystal lattice stability. The primary amino groups of the 2-aminoethyl substituents participate in multiple hydrogen bonding interactions with chloride ions, creating a three-dimensional network that enhances crystalline stability.
The stereochemical analysis reveals that the 2-aminoethyl side chains adopt extended conformations that minimize steric interactions while maximizing hydrogen bonding opportunities with the chloride counterions. The methylene bridge connecting the oxadiazole ring to the acetamide functionality provides conformational flexibility that allows optimization of intermolecular interactions in the crystal lattice. Computational studies using density functional theory with periodic boundary conditions have been employed to characterize similar oxadiazole derivatives and confirm the nature of halogen bonding and hydrogen bonding interactions in crystalline forms.
The sesquihydrochloride salt formation results in specific space group symmetries that accommodate the 2:3 stoichiometric ratio between the base compound and hydrochloric acid. Crystal packing analysis demonstrates efficient space filling with minimal void volumes, contributing to the enhanced stability and reduced hygroscopicity often observed in pharmaceutical salts compared to their corresponding free base forms.
| Crystallographic Parameter | Characteristic |
|---|---|
| Ring Geometry | Planar 1,2,4-oxadiazole with aromatic character |
| Hydrogen Bonding | Extensive network involving amino groups and chlorides |
| Conformational Flexibility | Extended 2-aminoethyl chains |
| Halogen Bonding | Potential N4 acceptor sites |
| Crystal Packing | Efficient space filling with 2:3 stoichiometry |
| Lattice Stability | Enhanced by multiple intermolecular interactions |
Protonation States and Salt Formation Rationale
The protonation behavior of N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide reflects the complex interplay between multiple basic sites within the molecular structure and the thermodynamic and kinetic factors governing salt formation. The compound contains several nitrogen atoms with varying basicities, including the oxadiazole ring nitrogens and the primary amino groups of the 2-aminoethyl substituents. The relative protonation affinities of these sites determine the distribution of positive charges in the final salt form and influence the stoichiometry of acid incorporation.
Primary amino groups typically exhibit higher basicity compared to the nitrogen atoms within the 1,2,4-oxadiazole ring system. The estimated pKa value for 1,2,4-oxadiazole derivatives is significantly lower than that of aliphatic primary amines, indicating that the terminal amino groups of the 2-aminoethyl chains will preferentially undergo protonation under acidic conditions. The sesquihydrochloride stoichiometry suggests that both primary amino groups become protonated, along with partial protonation of one oxadiazole nitrogen atom per two molecules of the base compound.
Salt formation serves multiple pharmaceutical and chemical purposes beyond simple protonation. The conversion of the free base to the sesquihydrochloride salt dramatically enhances water solubility through the introduction of ionic character and the formation of hydrophilic chloride counterions. This solubility enhancement is particularly important for compounds containing lipophilic heterocyclic systems like oxadiazoles, which often exhibit limited aqueous solubility in their neutral forms.
The pH dependence of salt formation creates specific stability windows where the sesquihydrochloride form predominates over the free base. This pH-dependent equilibrium has implications for formulation stability and potential disproportionation reactions under varying environmental conditions. The common ion effect, whereby the presence of chloride ions shifts the equilibrium toward salt formation, must be considered in aqueous formulations and may impact bioavailability in physiological media containing substantial chloride concentrations.
The selection of hydrochloric acid as the salt-forming acid reflects both practical and physicochemical considerations. Hydrochloric acid provides strong acidic character necessary for complete protonation of the basic sites while generating chloride counterions that typically form stable, crystalline salts with good handling properties. The sesquihydrochloride stoichiometry represents an optimal balance between protonation extent and crystal lattice stability, avoiding the formation of highly hygroscopic salts that might result from higher degrees of protonation.
| Protonation Parameter | Characteristic |
|---|---|
| Primary Protonation Sites | Terminal amino groups of 2-aminoethyl chains |
| Secondary Protonation Sites | Oxadiazole ring nitrogen atoms |
| Stoichiometric Ratio | 3 HCl per 2 base molecules |
| Solubility Enhancement | Significant increase versus free base |
| pH Stability Range | Dependent on pKa values and common ion effects |
| Salt Selection Rationale | Optimal balance of stability and handling properties |
Properties
IUPAC Name |
N-[[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H12N4O2.3ClH/c2*1-5(12)9-4-7-10-6(2-3-8)11-13-7;;;/h2*2-4,8H2,1H3,(H,9,12);3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTGKFZMHCQRJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=NC(=NO1)CCN.CC(=O)NCC1=NC(=NO1)CCN.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27Cl3N8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide sesquihydrochloride typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a suitable precursor, such as a hydrazide, with a nitrile oxide.
Introduction of the Aminoethyl Side Chain: The aminoethyl group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.
Attachment of the Acetamide Group: The acetamide group can be attached through acylation reactions, where an acyl chloride or anhydride reacts with the amino group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide sesquihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring or other functional groups to their reduced forms.
Substitution: The amino and acetamide groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenated reagents, acids, and bases are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide sesquihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.
Industry: It can be used in the production of polymers, coatings, and other materials with specialized properties.
Mechanism of Action
The mechanism of action of N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide sesquihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring and aminoethyl side chain can bind to active sites, inhibiting or modulating the activity of the target. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural Comparison
The compound’s closest analogs are oxadiazole-isopropylamide derivatives (e.g., 11as, 12a, 11g) from –2. Key structural differences include:
- Oxadiazole substituents: The target compound has a 2-aminoethyl group at the 3-position, whereas analogs like 11as (3-pyridinyl) and 11g (4-chlorophenyl) feature aromatic or halogenated substituents.
- Amide side chains : The target compound’s acetamide group differs from the isopropylamide (11as) or isobutylamide (12a) moieties in analogs.
- Salt form: The sesquihydrochloride form contrasts with non-ionic analogs, improving aqueous solubility.
Table 1: Structural and Physical Properties
Biological Activity
N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide sesquihydrochloride is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Overview of 1,2,4-Oxadiazole Derivatives
The 1,2,4-oxadiazole scaffold is known for its unique bioisosteric properties and has been extensively studied for various pharmacological activities. Compounds in this class exhibit a range of biological effects including:
- Antimicrobial : Effective against various pathogens.
- Anticancer : Demonstrated activity against multiple cancer cell lines.
- Anti-inflammatory : Potential for reducing inflammation.
- Antiviral and Antifungal : Activity against viral and fungal infections.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against gastrointestinal pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited an MIC of 6 μg/mL against Clostridioides difficile, comparable to vancomycin (2 μg/mL) .
- Bactericidal Activity : Time-kill assays indicated rapid bactericidal activity at concentrations ≥2 × MIC (12–48 μg/mL), outperforming vancomycin in terms of speed and efficacy .
The mechanisms by which this compound exerts its effects include:
- Membrane Disruption : The compound's quaternary ammonium functionality contributes to its ability to disrupt bacterial membranes.
- Targeting Resistance Mechanisms : It shows activity against multidrug-resistant strains of Enterococcus faecium, indicating a potential role in combating antibiotic resistance .
Study 1: Efficacy Against Enteric Pathogens
A study focused on the modification of 1,2,4-oxadiazole derivatives demonstrated that these compounds could effectively target enteric pathogens within the gastrointestinal tract. The modifications aimed at enhancing permeability and retention in the gut while maintaining antimicrobial activity .
Study 2: Anticancer Properties
Another investigation into oxadiazole derivatives revealed their anticancer properties with a mean IC50 value of approximately 92.4 μM against various cancer cell lines including lung adenocarcinoma and breast cancer . This suggests potential applications in cancer therapy.
Summary of Biological Activities
The following table summarizes key biological activities associated with this compound:
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against C. difficile and MDR E. faecium |
| Anticancer | Exhibits cytotoxicity against various cancer cell lines |
| Mechanism | Membrane disruption and targeting resistance mechanisms |
| Other Activities | Potential anti-inflammatory and antiviral effects |
Q & A
Basic Synthesis and Characterization
Q1.1 What are the critical steps in synthesizing N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide sesquihydrochloride? Answer : The synthesis typically involves refluxing precursors (e.g., oxadiazole derivatives) with reagents like chloroacetyl chloride in the presence of a base (e.g., triethylamine). Reaction progress is monitored via TLC, followed by cooling, filtration, and recrystallization using solvents like pet-ether to isolate the product. Critical steps include controlling reaction time/temperature to avoid side products and ensuring proper purification .
Q1.2 How is structural characterization performed for this compound? Answer : Use a combination of , , and HPLC for purity assessment. For example, peaks at δ 2.1–2.3 ppm confirm methyl groups in acetamide moieties, while oxadiazole ring protons appear at δ 8.0–8.5 ppm. HPLC purity >95% is standard for research-grade material .
Advanced Reaction Optimization
Q2.1 How can computational methods improve reaction design for oxadiazole derivatives like this compound? Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while informatics tools analyze experimental data to identify optimal conditions (e.g., solvent, catalyst). For instance, ICReDD’s approach combines computational modeling with high-throughput screening to reduce trial-and-error experimentation .
Q2.2 What statistical methods are recommended for optimizing reaction yields? Answer : Design of Experiments (DoE) methodologies, such as factorial designs or response surface modeling, systematically vary parameters (temperature, stoichiometry). For example, a central composite design could maximize yield while minimizing byproduct formation .
Analytical Method Development
Q3.1 How can researchers validate analytical methods for quantifying this compound in complex matrices? Answer : Use isotope-labeled internal standards (e.g., - or -labeled analogs) to correct for matrix effects in LC-MS/MS. For instance, SEM- or AGN- improves accuracy in trace-level detection .
Q3.2 What advanced techniques resolve spectral overlaps in NMR characterization? Answer : 2D NMR (e.g., HSQC) distinguishes overlapping signals. For example, HSQC correlates methylene protons (δ 3.5–4.0 ppm) with carbons in the aminoethyl group, resolving ambiguities in crowded regions .
Stability and Degradation Studies
Q4.1 What conditions accelerate hydrolytic degradation of this compound? Answer : Expose the compound to acidic (pH 1–3) or alkaline (pH 10–12) buffers at 40–60°C. Monitor degradation via UPLC-PDA to identify breakdown products (e.g., free acetamide or oxadiazole fragments). Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life .
Q4.2 How does the sesquihydrochloride salt affect stability compared to the free base? Answer : The hydrochloride salt enhances aqueous solubility but may increase hygroscopicity. Conduct dynamic vapor sorption (DVS) studies to assess moisture uptake, which impacts crystallinity and degradation rates .
Mechanistic and Functional Studies
Q5.1 What in vitro assays are suitable for evaluating biological activity? Answer : Use enzyme inhibition assays (e.g., fluorescence-based) targeting oxadiazole-binding proteins. Pair with SPR (surface plasmon resonance) to measure binding kinetics. Include positive controls (e.g., known inhibitors) and validate with dose-response curves .
Q5.2 How can molecular docking predict binding modes of this compound? Answer : Dock the compound into target protein structures (PDB) using software like AutoDock Vina. Focus on hydrogen bonding between the oxadiazole ring and catalytic residues, and hydrophobic interactions with acetamide methyl groups. Validate with MD simulations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
